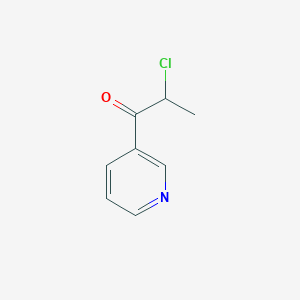
2-Chloro-1-(3-pyridinyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3-pyridinyl)-1-propanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and chemical synthesis. This compound is also known as 3-Pyridyl-2-chloropropionyl chloride or PCP and is a colorless liquid with a pungent odor.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(3-pyridinyl)-1-propanone involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory and analgesic properties, 2-Chloro-1-(3-pyridinyl)-1-propanone has also been found to exhibit other biochemical and physiological effects. For instance, it has been shown to possess antitumor and antimicrobial activities, making it a potential candidate for the development of new drugs for the treatment of cancer and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-1-(3-pyridinyl)-1-propanone in lab experiments is its high potency and selectivity towards COX enzymes, making it an ideal tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its toxicity, which can pose a significant risk to researchers if not handled properly.
Direcciones Futuras
There are several future directions for the research and development of 2-Chloro-1-(3-pyridinyl)-1-propanone. One of the potential directions is the development of new drugs for the treatment of inflammatory diseases such as arthritis and osteoarthritis. Another potential direction is the development of new antimicrobial agents to combat the growing problem of antibiotic resistance. Additionally, this compound can also be used in the synthesis of new organic compounds for various applications in the chemical industry.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(3-pyridinyl)-1-propanone involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridinecarbonyl chloride. This intermediate is then reacted with chloropropanone in the presence of a catalyst such as triethylamine to yield 2-Chloro-1-(3-pyridinyl)-1-propanone.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3-pyridinyl)-1-propanone has found numerous applications in scientific research. One of its significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
Propiedades
Número CAS |
106430-50-6 |
|---|---|
Nombre del producto |
2-Chloro-1-(3-pyridinyl)-1-propanone |
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
2-chloro-1-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,1H3 |
Clave InChI |
FYCWIBLLNBAKIQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
SMILES canónico |
CC(C(=O)C1=CN=CC=C1)Cl |
Sinónimos |
1-Propanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



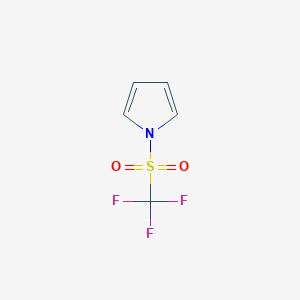
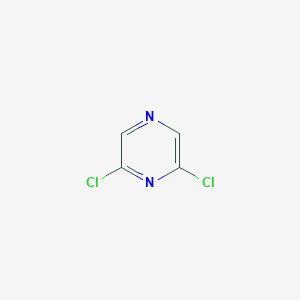
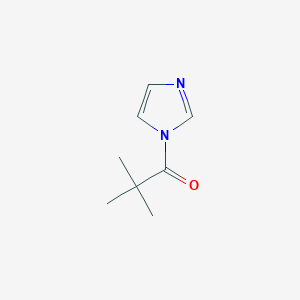
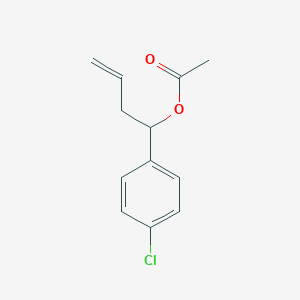

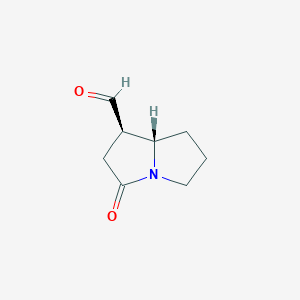
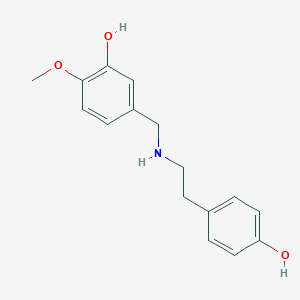
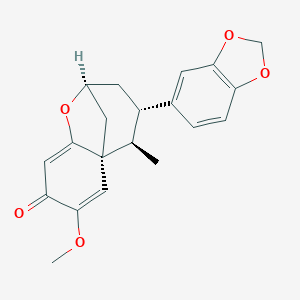
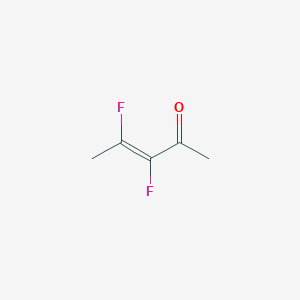
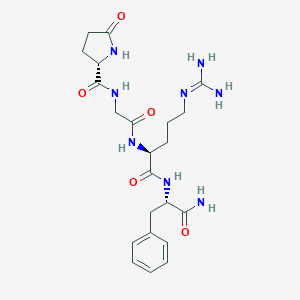
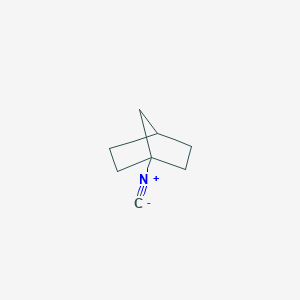
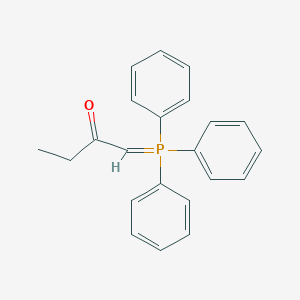
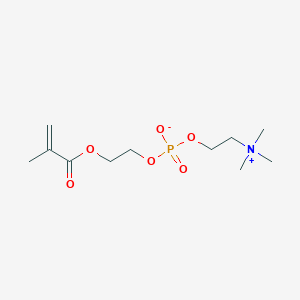
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)